molecular formula C18H19N5O B4992272 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine

1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B4992272
M. Wt: 321.4 g/mol
InChI Key: VSEBQQPRUPINPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of cancer, bacterial infections, and fungal infections. In pharmacology, it has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, it has been studied for its interactions with enzymes, proteins, and nucleic acids.

Mechanism of Action

The mechanism of action of 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or proteins involved in various biological processes. It may also interact with nucleic acids and affect gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and anticancer activities. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitters in the brain. In vivo studies have demonstrated that the compound has neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in lab experiments is its broad range of potential applications in various scientific fields. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects. Careful handling and safety precautions are necessary when working with the compound.

Future Directions

There are several future directions for the study of 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to investigate its interactions with enzymes, proteins, and nucleic acids and to elucidate its mechanism of action. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine involves the reaction of benzylamine, acetic anhydride, and 4-amino-1,2,4-triazole in the presence of a catalyst such as sulfuric acid. The reaction yields a white crystalline solid with a melting point of 205-207°C.

properties

IUPAC Name

1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14(24)23-18(20-13-16-10-6-3-7-11-16)21-17(22-23)19-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBQQPRUPINPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.